molecular formula C15H12N2O2S2 B13353947 Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate

Cat. No.: B13353947
M. Wt: 316.4 g/mol
InChI Key: GKSZBFRGHHUXIV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate is a heterocyclic compound featuring a benzo[d]thiazole moiety linked via a methyl ester to a nicotinate backbone substituted with a methylthio (-SMe) group. The benzo[d]thiazole scaffold is notable for its presence in pharmacologically active molecules, often contributing to antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12N2O2S2/c1-20-14-10(5-4-8-16-14)15(18)19-9-13-17-11-6-2-3-7-12(11)21-13/h2-8H,9H2,1H3

InChI Key

GKSZBFRGHHUXIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate typically involves the coupling of a benzothiazole derivative with a nicotinic acid derivative. One common method involves the use of palladium-catalyzed Heck coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Benzimidazole derivatives (e.g., compounds 4d, 4e, 4f, and 5b-j from ): These feature benzodioxole and methylthio substituents on a benzimidazole core.
  • Benzothiazole derivatives (e.g., compounds 13 and 14 from ): These incorporate methylthio or sulfoxide groups on a benzothiazole-phenyl hybrid structure.

Key Observations :

  • Microwave-assisted synthesis (e.g., for compound 13 ) offers superior efficiency and yield compared to traditional methods used for benzimidazoles .
  • The target compound’s esterification route may align with conventional protocols, but microwave optimization could enhance productivity.
Physicochemical Properties
Compound Melting Point (°C) Solubility (DMSO) Key Spectral Data (1H-NMR, δ ppm)
4d (benzimidazole) 215–217 High 7.85 (s, 1H, Ar-H), 5.95 (s, 2H, OCH2O)
13 (benzothiazole) 142–144 Moderate 8.25 (d, 1H, Ar-H), 2.55 (s, 3H, SMe)
Target compound (inferred) ~160–165 Moderate Expected: 8.30 (s, 1H, pyridine-H), 2.60 (s, 3H, SMe)

Key Observations :

  • The methylthio group in compound 13 and the target compound contributes to moderate solubility, critical for membrane permeability.
  • Benzimidazoles (e.g., 4d) exhibit higher melting points due to rigid fused-ring systems .
Reactivity and Stability
  • Oxidation Sensitivity : The methylthio group in compound 13 is oxidized to sulfoxide (compound 14) using mCPBA, suggesting similar susceptibility in the target compound under oxidative conditions.
  • Hydrolytic Stability : The nicotinate ester in the target compound may exhibit lower hydrolytic stability compared to benzimidazole ethers (e.g., 4d–4f) due to esterase susceptibility.
Electronic and Steric Effects
  • Methylthio Position : In compound 13 , the -SMe group is para to the benzothiazole, while in the target compound, it is ortho to the pyridine nitrogen. This positional difference may alter electronic interactions (e.g., hydrogen bonding or π-stacking).
  • Electron-Withdrawing Effects : Nitro-substituted derivatives (e.g., 4f ) show reduced electron density compared to the target compound’s -SMe group, which is weakly electron-donating.

Biological Activity

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with nicotinic acid derivatives. The resultant compound features a thiazole ring that contributes to its biological activity. The structural framework allows for various substitutions that can enhance its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate significant antibacterial and antifungal activity.

CompoundMIC (mg/mL)Activity Type
2d0.06–0.47Antifungal
2j0.23–0.94Antibacterial

These results suggest that modifications to the benzothiazole structure can enhance its effectiveness against various pathogens, including E. coli and C. albicans .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly as a neuronal nitric oxide synthase (nNOS) inhibitor. In vitro studies showed that certain derivatives could significantly inhibit nNOS activity, which is crucial in preventing oxidative stress in neuronal tissues.

A notable study reported that one derivative exhibited over 95% cell survival in MTT assays and showed selective inhibition of nNOS (nNOS=66.73 ± 1.51; eNOS=28.70 ± 1.39; iNOS=13.26 ± 1.01), indicating potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, with some studies indicating its ability to reduce inflammation markers in vitro. The compound's mechanism may involve the modulation of nitric oxide pathways, contributing to its neuroprotective effects .

Case Studies and Research Findings

Several case studies highlight the compound's efficacy across different biological assays:

  • Antimicrobial Study : A series of benzothiazole derivatives were tested against various bacterial strains, revealing that modifications significantly impacted their minimum inhibitory concentrations (MIC). The most active compounds were found to outperform traditional antibiotics like ampicillin .
  • Neuroprotection in Animal Models : In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with a specific derivative resulted in improved motor functions and increased dopamine levels while decreasing glutamate and nitrite levels in the brain .

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